3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde, AldrichCPR
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Overview
Description
. This compound is characterized by the presence of a benzaldehyde group substituted with a 3,4-dimethoxybenzyl ether moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dimethoxybenzyl alcohol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of benzaldehyde to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: 3-[(3,4-Dimethoxybenzyl)oxy]benzoic acid.
Reduction: 3-[(3,4-Dimethoxybenzyl)oxy]benzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is utilized in various scientific research fields:
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(3,4-dimethoxybenzyl)oxy]benzaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and the associated biochemical pathways . The presence of the methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Shares the 3,4-dimethoxybenzyl moiety but lacks the aldehyde group.
3,4-Dimethoxybenzaldehyde: Contains the aldehyde group but lacks the benzyl ether linkage.
Veratraldehyde: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
3-[(3,4-Dimethoxybenzyl)oxy]benzaldehyde is unique due to the combination of the benzaldehyde and 3,4-dimethoxybenzyl ether moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-7-6-13(9-16(15)19-2)11-20-14-5-3-4-12(8-14)10-17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIIFQKMQYCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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